3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a propenone moiety
Scientific Research Applications
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 3-nitrobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of nitro ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted enones with various functional groups.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the para position.
3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the ortho position.
3-(Methylamino)-1-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group and the presence of the dimethylamino group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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